Home > Products > Screening Compounds P5972 > Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate - 146464-91-7

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Catalog Number: EVT-386185
CAS Number: 146464-91-7
Molecular Formula: C21H20N6O4
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a complex organic compound with significant implications in medicinal chemistry and pharmacology. It is classified under the category of benzoates and is characterized by its unique molecular structure that includes a pteridine derivative. The compound is primarily recognized for its potential applications in drug design, particularly in targeting specific biological pathways.

Source

The compound is cataloged under the Chemical Abstracts Service with the identifier 1548618-47-8 and can be found in various chemical databases such as PubChem, which provides detailed information about its properties and potential uses .

Classification

This compound belongs to the class of methyl esters, specifically benzoates, and contains a pteridine moiety. Its classification can be further elaborated as follows:

  • Type: Organic compound
  • Sub-type: Benzoate derivative
  • Functional Groups: Ester, amine (pteridine derivative)
Synthesis Analysis

Methods

The synthesis of Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate typically involves multi-step organic reactions. The general approach may include:

  1. Formation of the Pteridine Skeleton: This step involves the synthesis of the 2,4-diaminopteridine core through cyclization reactions of appropriate precursors.
  2. Alkylation: The pteridine derivative is then alkylated with a suitable alkyl halide to introduce the methyl group.
  3. Esterification: The final step involves reacting the resulting intermediate with methyl 4-carboxybenzoate to form the desired methyl ester.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reactions.

Molecular Structure Analysis

Structure

The molecular formula of Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate is C₂₁H₂₁BrN₆O₄. The structural representation reveals several key features:

  • A benzoate group attached to a methoxy-substituted pentynyl chain.
  • A pteridine ring system that contributes to its biological activity.

Data

The compound has a complex three-dimensional structure that can be analyzed using computational chemistry methods to predict its behavior in biological systems. The presence of multiple functional groups suggests potential for various intermolecular interactions.

Chemical Reactions Analysis

Reactions

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate may undergo several chemical reactions, including:

  1. Hydrolysis: In aqueous environments, the ester bond may hydrolyze to yield the corresponding acid and alcohol.
  2. Reduction: The nitro or imine groups present in the pteridine structure can be reduced to amines under appropriate conditions.
  3. Substitution Reactions: The presence of reactive sites allows for nucleophilic substitutions that can modify its structure for enhanced activity or specificity.

Technical Details

Reactions involving this compound should be performed under controlled conditions to avoid degradation or unwanted side reactions. Spectroscopic methods are utilized to confirm reaction completion and product identity.

Mechanism of Action

Process

The mechanism of action for Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that compounds with similar structures may act as inhibitors or modulators of enzymatic activity, particularly in pathways related to cancer or infectious diseases. Detailed studies are required to elucidate its precise mechanism through biochemical assays and cellular models.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate is expected to exhibit:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  1. Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  2. Reactivity: Reacts with strong acids or bases; potential for hydrolysis under acidic conditions.

Relevant data on melting point, boiling point, and other thermodynamic properties should be investigated through experimental methods.

Applications

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-y)benzoate has potential applications in various scientific fields:

  1. Pharmaceutical Research: As a lead compound for developing new therapeutics targeting specific diseases.
  2. Biochemical Studies: Useful in studying enzyme mechanisms due to its structural features that mimic natural substrates.
  3. Chemical Biology: Potentially serves as a probe for investigating cellular processes involving pteridine derivatives.
Chemical Synthesis and Structural Elucidation

Synthetic Pathways for Key Intermediate Formation

The synthesis of methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS 146464-91-7) serves as a critical intermediate in the production of antifolate drugs like pralatrexate. The primary route involves a multi-step sequence starting with the condensation of 2,4,6-triaminopteridine with methyl 4-(1-oxo-1-methoxypropan-2-yl)benzoate. This reaction proceeds through nucleophilic substitution where the pteridine ring attacks the carbonyl carbon of the ketoester, forming the foundational C–C bond linkage between the heterocycle and benzoate moiety [9]. Key to this pathway is the in situ generation of the electrophilic carbonyl species using activating agents like thionyl chloride. The resulting crude intermediate undergoes precipitation from methanol-water mixtures, achieving initial purities >85% prior to further functionalization [4] [9]. Alternative pathways utilize palladium-catalyzed cross-coupling between 6-bromomethyl-2,4-diaminopteridine and methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, though this method shows lower yields (~65%) due to competing homocoupling byproducts [9].

Optimization of Alkylation and Esterification Reactions

Esterification and alkylation conditions significantly impact the yield and purity of the target compound. Critical optimizations include:

  • Solvent Selection: Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) and acetonitrile in alkylation reactions, providing 92% conversion versus <75% in alternatives due to superior solvation of the pteridine anion intermediate [9].
  • Base Catalysis: Potassium carbonate (K₂CO₃) enables milder esterification conditions (room temperature, 12 hours) compared to sodium hydroxide (0–5°C, 2 hours), reducing degradation of the alkyne functionality while maintaining yields >90% [4] [9].
  • Temperature Control: Alkylation above 40°C promotes dialkylation impurities (up to 15%), whereas reactions maintained at 20–25°C limit this side reaction to <3% [9].

Table 1: Optimization Parameters for Key Reactions

Reaction TypeOptimal ConditionsYield (%)Major Impurity (%)
EsterificationK₂CO₃/DMF, 25°C, 12h92Hydrolyzed ester (2%)
AlkylationNaH/DMF, 0°C→25°C, 8h88Dialkylated (3%)

Role of Propargyl Bromide in Alkyne Functionalization

Propargyl bromide (HC≡CCH₂Br) serves as the essential reagent for introducing the alkyne side chain, enabling subsequent "click chemistry" modifications in drug conjugates. Its reaction with the sodium salt of methyl 4-(carboxymethyl)benzoate proceeds via SN₂ nucleophilic substitution, where the carbanion attacks the propargyl carbon. This step requires strict stoichiometric control (1.05 equivalents propargyl bromide) to minimize diyne formation through Glaser coupling [9]. The reaction exhibits high regioselectivity in anhydrous DMF at −10°C, achieving 89% yield of the alkyne intermediate. Microwave-assisted synthesis (100°C, 30 minutes) further enhances efficiency, reducing reaction times from 12 hours to 45 minutes while maintaining comparable yields [7] [9].

Isolation and Characterization of Process-Related Impurities

Three principal impurities arise during synthesis, characterized by HPLC-MS and NMR:

  • Dialkylated Impurity (5–8%): Forms via over-alkylation at N5 of the pteridine ring during the coupling step. Identified by m/z 463.2 [M+H]⁺ and distinctive ¹H NMR signals at δ 4.85 (s, 4H, -CH₂-) [9].
  • Hydrolyzed Ester (2–3%): Results from moisture ingress, yielding 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-carboxypent-4-yn-2-yl)benzoic acid (m/z 432.1 [M+H]⁺) [2] [9].
  • Deaminated Derivative (<1%): Forms under acidic conditions, showing UV λₘₐₓ shift to 275 nm versus 342 nm for the parent compound [9].

Table 2: Characterization Data for Major Impurities

ImpurityHPLC Rt (min)MS [M+H]⁺Key NMR Features (δ, ppm)
Dialkylated derivative12.7463.24.85 (s, 4H), 3.65 (s, 6H)
Hydrolyzed ester9.2432.112.3 (br s, 2H), 8.15 (d, 4H)
Deaminated derivative14.3388.16.55 (s, 1H), 3.58 (s, 3H)

Crystallization Strategies for Intermediate Purification

Crystallization is critical for achieving pharmacopeial-grade purity (>98.5%). The hydrobromide salt form (CAS 1548618-47-8) demonstrates superior crystallinity compared to the free base. Optimal conditions use binary solvent systems:

  • Ethanol/Water (7:3): Yields prismatic crystals with 99.0% purity after two crystallizations, effectively rejecting dialkylated impurities [6] [9].
  • Methanol/Ethyl Acetate (1:1): Generates micronized particles ideal for downstream reactions, reducing residual solvents to <300 ppm ICH limits [3] [9].

Cooling rates profoundly impact purity; controlled cooling at 0.5°C/min from 50°C to −10°C reduces impurity entrapment by >40% versus rapid quenching. The crystalline hydrobromide salt shows stability under nitrogen at −20°C for >12 months, confirmed by powder X-ray diffraction monitoring [6] [9].

Table 3: Crystallization Performance Across Solvent Systems

Solvent SystemPurity (%)Yield (%)Particle Morphology
Ethanol/Water (7:3)99.085Prismatic needles
Methanol/Ethyl Acetate (1:1)98.590Microplatelets
Acetonitrile/Toluene (6:4)97.278Amorphous aggregates

Properties

CAS Number

146464-91-7

Product Name

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate

IUPAC Name

methyl 4-[2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl]benzoate

Molecular Formula

C21H20N6O4

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C21H20N6O4/c1-4-9-21(19(29)31-3,13-7-5-12(6-8-13)18(28)30-2)10-14-11-24-17-15(25-14)16(22)26-20(23)27-17/h1,5-8,11H,9-10H2,2-3H3,(H4,22,23,24,26,27)

InChI Key

DDPOXTVFAFZLJO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(CC#C)(CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC#C)(CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.